4-Cyclopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
4-Cyclopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: is an organic compound that features a pyridine ring substituted with a cyclopropoxy group and a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of a pyridine derivative with a boronic ester. One common method includes the use of palladium-catalyzed borylation reactions, where the pyridine derivative is reacted with a boronic ester in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl halides in the presence of a catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Used in borylation and coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Major Products: The major products formed from these reactions include various boronic esters and boronate complexes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to form stable boronate complexes. These complexes can interact with various molecular targets, including enzymes and receptors, through the formation of reversible covalent bonds. The boronate group can also participate in various catalytic processes, enhancing the reactivity and selectivity of the compound in chemical reactions .
Comparison with Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar reactivity and applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated analogue with unique properties.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A positional isomer with different reactivity.
Uniqueness: 4-Cyclopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of the cyclopropoxy group, which can influence its reactivity and stability. This structural feature can enhance its utility in specific synthetic applications and provide distinct advantages in the formation of boronate complexes .
Properties
Molecular Formula |
C14H20BNO3 |
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Molecular Weight |
261.13 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-9-16-8-7-12(11)17-10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI Key |
XIWRZRQTJBNGRZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC3CC3 |
Origin of Product |
United States |
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